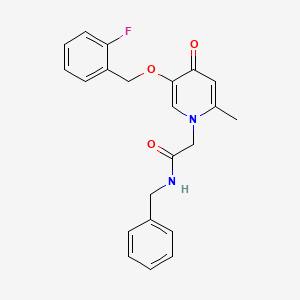

![molecular formula C24H19FN2O4S B2410655 2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide CAS No. 902520-98-3](/img/structure/B2410655.png)

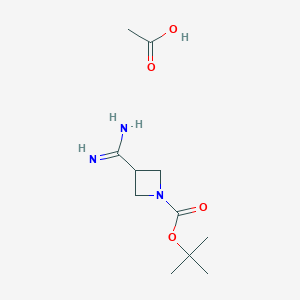

2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide” is an organic molecule with the molecular formula C24H19FN2O4S . It has an average mass of 450.482 Da and a monoisotopic mass of 450.104950 Da .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. This core is substituted at the 2-position by a phenylacetamide group and at the 6-position by a fluorine atom. The 3-position of the quinolinone core is substituted by a sulfonyl group, which in turn is substituted by a methylphenyl group .Scientific Research Applications

Antibacterial Applications

Broad-Spectrum Antibacterial Agent : Derivatives of the compound have shown effectiveness as broad-spectrum antibacterial agents, particularly against systemic infections (Goueffon et al., 1981).

Potent Against Resistant Bacteria : Certain synthesized derivatives, like isothiazoloquinolones, have demonstrated potent antibacterial activity against clinically important resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

Anticancer Activity

Inhibition of Cancer Cell Lines : Some novel sulfonamide derivatives of the compound have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer (Ghorab et al., 2015).

Potential Antitumor Agents : Derivatives like 2-phenylquinolin-4-ones have been explored as anticancer drug candidates, showing significant inhibitory activity against tumor cell lines (Chou et al., 2010).

Other Applications

Inhibition of HIV Replication : Certain fluoroquinoline derivatives have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) replication (Baba et al., 1998).

Antimicrobial Activity : Fluoroquinolone-based derivatives have been synthesized and found to have significant antimicrobial activity against various pathogens (Patel & Patel, 2010).

properties

IUPAC Name |

2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4S/c1-16-7-10-19(11-8-16)32(30,31)22-14-27(15-23(28)26-18-5-3-2-4-6-18)21-12-9-17(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHDSKOKBTXUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2410577.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2410578.png)

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)

![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)